

Nicametate Citrate: A Technical Guide to Synthesis and Chemical Properties

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Compound of Interest

Compound Name: Nicametate citrate

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Abstract

Nicametate citrate, with the CAS number 1641-74-3, is a vasodilator agent known for its therapeutic applications in improving peripheral circulation.^[1] This technical guide provides an in-depth overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and quality control are presented, alongside structured data and visualizations to facilitate understanding for research and development purposes.

Synthesis of Nicametate Citrate

The synthesis of **nicametate citrate** is a two-step process. The first step involves the formation of the nicametate base through an esterification reaction, followed by the second step of salt formation with citric acid to enhance solubility and bioavailability.^[1]

Step 1: Esterification of Nicotinic Acid

Nicametate is synthesized via the esterification of nicotinic acid (pyridine-3-carboxylic acid) with 2-(diethylamino)ethanol.^[1] This reaction is typically facilitated by a coupling agent to drive the formation of the ester bond.

- Reagents:
 - Nicotinic acid (1.0 molar equivalent)

- 2-(diethylamino)ethanol (1.2 molar equivalents)
- Coupling agent (e.g., Thionyl chloride (SOCl_2) or Dicyclohexylcarbodiimide (DCC))
- Solvent: Anhydrous dichloromethane or toluene
- Reaction Conditions:
 - Temperature: 60–80°C
 - Duration: 4–6 hours under reflux

Step 2: Salt Formation

The nicametate base is then neutralized with citric acid in a suitable solvent to yield **nicametate citrate**.^[2] This process is followed by crystallization to isolate the final product.

- Reagents:
 - Nicametate base
 - Citric acid (equimolar amount)
- Process: Neutralization reaction followed by crystallization.

Experimental Protocol: Laboratory-Scale Synthesis

Objective: To synthesize **nicametate citrate** from nicotinic acid and 2-(diethylamino)ethanol.

Materials:

- Nicotinic acid
- 2-(diethylamino)ethanol
- Thionyl chloride (SOCl_2)
- Anhydrous toluene

- Citric acid
- Ethanol
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Standard laboratory glassware

Procedure:

- Esterification:
 1. To a round-bottom flask, add nicotinic acid (1.0 molar equivalent) and anhydrous toluene.
 2. Slowly add thionyl chloride (1.1 molar equivalents) to the suspension at 0°C.
 3. Allow the mixture to stir at room temperature for 30 minutes, then heat to reflux for 2 hours to form the acid chloride.
 4. Cool the reaction mixture and slowly add 2-(diethylamino)ethanol (1.2 molar equivalents).
 5. Heat the mixture to 60-80°C and maintain under reflux for 4-6 hours.
 6. After cooling, the solvent is removed under reduced pressure to yield the crude nicametate base.
- Salt Formation and Crystallization:
 1. Dissolve the crude nicametate base in ethanol.
 2. In a separate flask, dissolve an equimolar amount of citric acid in a minimal amount of warm ethanol.
 3. Slowly add the citric acid solution to the nicametate solution with stirring.
 4. Allow the mixture to cool to room temperature and then place in an ice bath to facilitate crystallization.

5. Collect the precipitated **nicametate citrate** crystals by filtration.

6. Wash the crystals with cold ethanol and dry under vacuum.

Visualization: Synthesis Workflow

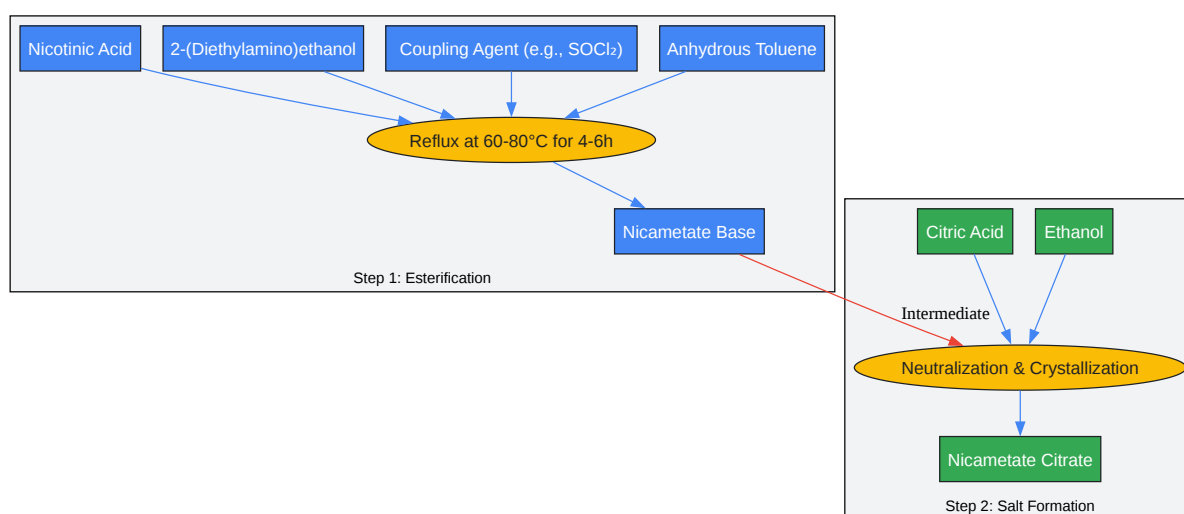


Figure 1: Synthesis Workflow of Nicametate Citrate

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Caption: Figure 1: Synthesis Workflow of **Nicametate Citrate**

Chemical and Physical Properties

Nicametate citrate is a white to off-white crystalline powder.[2] It is known to be soluble in water.[2]

Quantitative Data

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₆ N ₂ O ₉	[3]
Molecular Weight	414.4 g/mol	[3]
CAS Number	1641-74-3	[3]
Melting Point	123 °C	[4]
Appearance	White crystalline powder	[2]
Solubility	Soluble in water	[2]
pKa	Data not available	
Storage Temperature	2-8°C	[2]

Mechanism of Action

Nicametate citrate acts as a prodrug and exerts its therapeutic effects through multiple mechanisms after being hydrolyzed in vivo to nicotinic acid and diethylaminoethanol.[1]

- **Vasodilation:** The primary action is the widening of blood vessels, which improves blood flow and oxygen delivery to tissues. This is largely attributed to the nicotinic acid metabolite.[1]
- **Enhanced Cellular Respiration:** It is believed to participate in cellular respiration by acting on respiratory coenzymes, thereby facilitating oxygen uptake and utilization within cells.[1]
- **Enzyme Interaction:** **Nicametate citrate** has been shown to be a mild and reversible inhibitor of both acetylcholinesterase and serous cholinesterase.
- **Neuroprotection:** By improving cerebral blood flow and oxygenation, it may offer neuroprotective benefits.[3]

- Chelation Therapy: Research has explored its potential to bind with heavy metals like lead and mercury, aiding in their excretion from the body.[3]

Visualization: Cellular Respiration Pathway

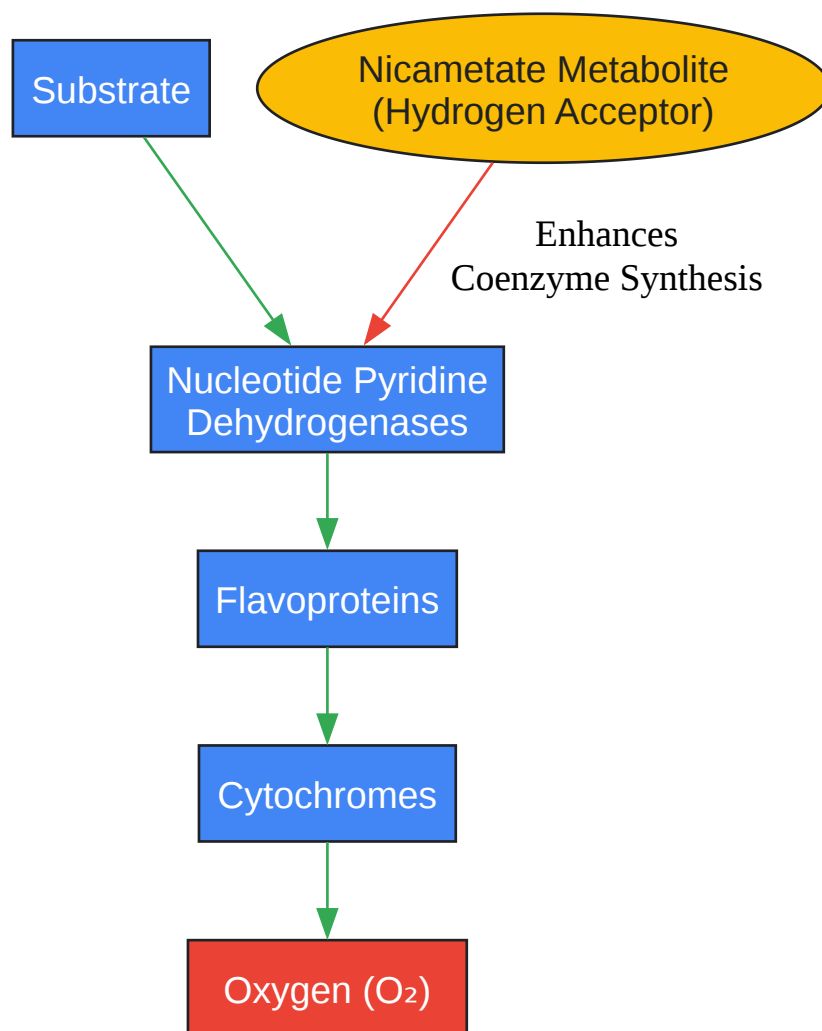


Figure 2: Role in Cellular Respiration

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Caption: Figure 2: Role in Cellular Respiration

Quality Control and Analytical Methods

Ensuring the purity, identity, and stability of **nicametate citrate** is critical. A combination of chromatographic and spectroscopic techniques is employed for its analysis.

- **Purity Assay (HPLC):** High-Performance Liquid Chromatography is the standard method for determining the purity of **nicametate citrate**. A purity of $\geq 99.0\%$ is typically required.
- **Structural Verification:** Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) and Mass Spectrometry (MS) are used to confirm the molecular structure and identify any impurities.
- **Elemental Analysis:** Combustion analysis verifies the elemental composition (C, H, N) of the synthesized compound.
- **Stability Testing:** Accelerated degradation studies, for instance at 40°C and 75% relative humidity, are conducted to establish the shelf-life and storage conditions.

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a **nicametate citrate** sample.

Instrumentation and Conditions:

- **HPLC System:** Standard HPLC with UV detector.
- **Column:** C18 reverse-phase column.
- **Mobile Phase:** A mixture of acetonitrile and water (or a suitable buffer like phosphoric acid).
[5]
- **Detection Wavelength:** 263 nm.[5]
- **Flow Rate:** Typically 1.0 mL/min.
- **Injection Volume:** 10-20 μL .
- **Column Temperature:** Ambient or controlled (e.g., 25°C).

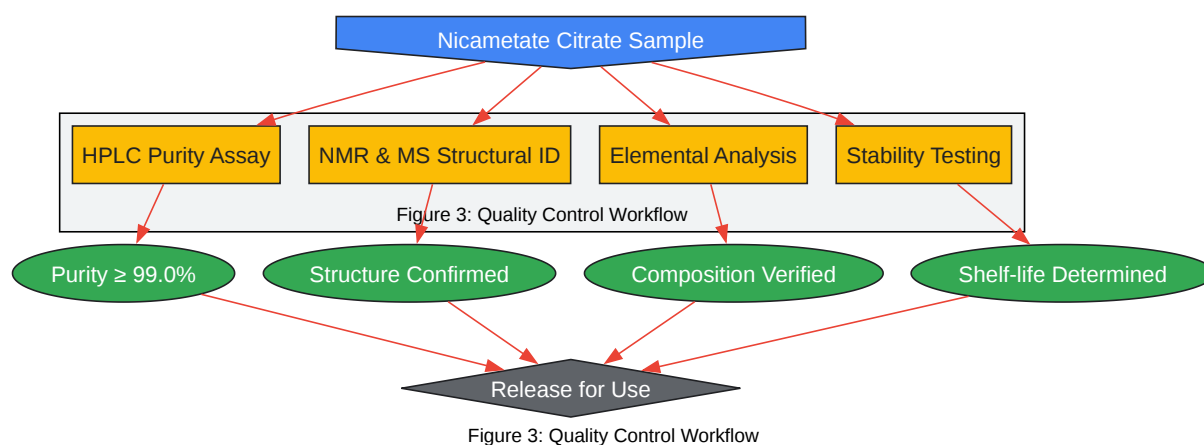
Procedure:

- **Standard Preparation:** Prepare a stock solution of **nicametate citrate** reference standard of known concentration in the mobile phase. Create a series of dilutions to establish a

calibration curve (e.g., in the range of 0.0252-0.3024 mg/mL).[5]

- Sample Preparation: Accurately weigh and dissolve the **nicametate citrate** sample in the mobile phase to a concentration within the calibration range.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Quantification: Record the retention time and peak area. The purity of the sample is calculated by comparing its peak area to the calibration curve generated from the reference standards. An average recovery rate of around 99.7% is expected for a well-optimized method.[5]

Visualization: Quality Control Workflow



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Caption: Figure 3: Quality Control Workflow

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